3,4-difluoro-N-((3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide
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Overview
Description
3,4-difluoro-N-((3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide is a synthetic organic compound characterized by its unique chemical structure. This compound is primarily recognized for its significant applications in medicinal chemistry, displaying potential as a therapeutic agent in various biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-difluoro-N-((3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide involves multiple steps, typically starting with the preparation of 3,4-difluorobenzamide and the intermediate compounds necessary for creating the 1,2,4-oxadiazole moiety. Common reagents include acyl chlorides, hydrazines, and cyclization agents under controlled conditions like specific temperature, pH, and solvents.
Step 1: Preparation of 3,4-difluorobenzamide
Step 2: Synthesis of the 1,2,4-oxadiazole ring via a cyclization reaction
Step 3: Coupling of the 1,2,4-oxadiazole intermediate with tetrahydro-2H-thiopyran-4-ylmethyl bromide
Industrial Production Methods: Scaling up the production requires optimizing the reaction conditions to ensure high yield and purity. This often involves refining the synthetic pathway, choosing the best solvents, and fine-tuning parameters like temperature and pressure. Industrial methods may use advanced catalysts and automated reactors to facilitate the large-scale production of this compound.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound undergoes nucleophilic substitutions primarily due to the presence of the fluorine atoms and the oxadiazole ring.
Oxidation and Reduction: The thiopyran ring can be oxidized or reduced to produce derivatives with different properties.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents such as DMF or DMSO.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed: Reactions typically result in various substituted derivatives, oxidized forms of the thiopyran ring, or reduced products with altered biological activities.
Scientific Research Applications
Chemistry:
Used as a precursor in the synthesis of more complex molecules due to its reactive functional groups.
Biology:
Investigated for its potential as a bioactive molecule in enzyme inhibition and receptor binding studies.
Medicine:
Explored for therapeutic applications, especially as a potential drug candidate for conditions involving inflammation and cancer.
Industry:
Utilized in developing materials with specific chemical properties, such as in coatings and polymer science.
Mechanism of Action
3,4-difluoro-N-((3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide exerts its effects through its interaction with molecular targets such as enzymes or receptors. It is hypothesized to modulate biological pathways by inhibiting enzyme activity or altering receptor function, leading to downstream effects in cellular processes.
Comparison with Similar Compounds
3,4-difluoro-N-(benzyl)-benzamide
3,4-difluoro-N-((3-(tetrahydro-2H-thiopyran-4-yl)-1,2,3-oxadiazol-5-yl)methyl)benzamide
Uniqueness:
The tetrahydro-2H-thiopyran-4-yl group provides unique steric and electronic properties, distinguishing it from similar compounds.
The specific arrangement of fluorine atoms and the oxadiazole ring offers unique chemical reactivity and biological activity, making it a versatile compound in research.
Properties
IUPAC Name |
3,4-difluoro-N-[[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F2N3O2S/c16-11-2-1-10(7-12(11)17)15(21)18-8-13-19-14(20-22-13)9-3-5-23-6-4-9/h1-2,7,9H,3-6,8H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNEWIKXGSWTYQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1C2=NOC(=N2)CNC(=O)C3=CC(=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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